Common preservative systems fail against Gram-negative bacteria or require high surfactant loads, causing formulation instability. 1-Decanoylglycerol (monocaprin) provides a precise solution.
1-Decanoylglycerol (CAS: 2277-23-8), commonly known as monocaprin, is a medium-chain monoacylglycerol (MAG) characterized by a 10-carbon saturated fatty acid chain esterified to a glycerol backbone. In industrial and pharmaceutical procurement, it is primarily valued as a non-ionic emulsifier, a potent antimicrobial agent, and a mucosal permeation enhancer. Its amphiphilic structure grants it a distinct hydrophilic-lipophilic balance that facilitates the stabilization of oil-in-water emulsions and lipid nanoparticles. Commercially, monocaprin is distinguished by its specific phase behavior—presenting as a fatty solid with a melting point of approximately 51.4 °C—which allows for controlled thermal processing without the high-heat requirements of longer-chain monoglycerides .
Substituting 1-decanoylglycerol with closely related analogs, such as 1-lauroylglycerol (monolaurin, C12) or 1-octanoylglycerol (monocaprylin, C8), frequently results in formulation failure or narrowed efficacy. While monolaurin is a widely used antimicrobial, its longer hydrophobic tail increases its melting point and reduces its solubility in aqueous systems, limiting its utility in cold-process emulsions and diminishing its activity against certain Gram-negative bacteria. Conversely, monocaprylin is more water-soluble but exhibits weaker membrane-disruptive capabilities against key pathogens and forms less stable solid lipid matrices. Furthermore, replacing monocaprin with its free fatty acid counterpart, capric acid, drastically alters the system's pH profile and increases the critical micelle concentration by 5- to 10-fold, requiring significantly higher excipient loading to achieve the same permeation enhancement or antimicrobial effect [1].
Comparative turbidimetric assays demonstrate that 1-decanoylglycerol possesses superior broad-spectrum antibacterial activity compared to longer-chain monoglycerides like monolaurin and monomyristin, particularly against Gram-negative strains. The shorter C10 carbon chain allows monocaprin to more effectively penetrate and damage the lipopolysaccharide layers of Gram-negative cell walls. Specifically, monocaprin achieves a Minimum Inhibitory Concentration (MIC) of 2.5 mg/mL against both Pseudomonas aeruginosa and Escherichia coli, while maintaining highly potent MICs of 0.32 mg/mL against Gram-positive Staphylococcus aureus and Bacillus subtilis at neutral to alkaline pH (7.0 to 9.0) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 2.5 mg/mL (against P. aeruginosa and E. coli) |
| Comparator Or Baseline | Longer-chain monoglycerides (e.g., monolaurin, monopalmitin) which typically show little to no inhibition against these Gram-negative strains |
| Quantified Difference | Monocaprin provides measurable Gram-negative inhibition (2.5 mg/mL) where longer-chain analogs fail, while maintaining strong Gram-positive efficacy (0.32 mg/mL) |
| Conditions | Automated turbidimetric method, pH 7.0 to 9.0 |
Enables the procurement of a single monoglyceride for broad-spectrum preservative systems, reducing the need for secondary Gram-negative biocides.
When formulated with its corresponding free fatty acid, 1-decanoylglycerol exhibits highly synergistic membrane-disruptive properties that are strongly dependent on the molar ratio. Electrochemical impedance spectroscopy (EIS) on tethered E. coli lipid bilayers reveals that a 75/25 mol% mixture of monocaprin to capric acid (at 1520 µM total concentration) induces a massive membrane conductance (ΔGm) shift spike of approximately 300 µS. In contrast, a 50/50 mol% mixture at an even higher total concentration (2000 µM) only yields a ΔGm shift of 40–60 µS. This synergistic peak is a unique feature of the C10 MG/FA pair, balancing partial membrane solubilization with structural disruption[1].
| Evidence Dimension | Membrane conductance shift (ΔGm) via EIS |
| Target Compound Data | ~300 µS shift (at 75/25 mol% Monocaprin/Capric Acid, 1520 µM) |
| Comparator Or Baseline | 40–60 µS shift (at 50/50 mol% Monocaprin/Capric Acid, 2000 µM) |
| Quantified Difference | A 5- to 7.5-fold increase in membrane disruption achieved at a lower total lipid concentration by optimizing the monocaprin ratio |
| Conditions | Tethered E. coli bacterial lipid bilayers analyzed via electrochemical impedance spectroscopy |
Dictates precise procurement ratios for binary lipid antimicrobial systems, proving that optimized monocaprin loading maximizes efficacy while minimizing total excipient cost.
1-Decanoylglycerol is significantly more efficient at self-assembly and micelle formation than its free fatty acid equivalent, capric acid. Because monocaprin possesses a nonionic glycerol headgroup, it avoids the intermolecular electrostatic repulsion that hinders the aggregation of anionic capric acid molecules at physiological pH. As a result, medium-chain monoglycerides like monocaprin exhibit Critical Micelle Concentrations (CMCs) that are 5- to 10-fold lower than their corresponding free fatty acids. This allows monocaprin to act as a potent permeation enhancer in pharmaceutical formulations at drastically lower concentrations [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 5- to 10-fold lower CMC |
| Comparator Or Baseline | Capric acid (free fatty acid equivalent) |
| Quantified Difference | Up to an order of magnitude reduction in the concentration required for micellar self-assembly |
| Conditions | Physiological pH conditions where free fatty acids are typically ionized |
Allows formulators to use significantly less permeation enhancer in sublingual or intestinal drug delivery systems, reducing bulk and minimizing mucosal toxicity.
The carbon chain length of saturated monoglycerides directly dictates their physical state and thermal processing requirements. 1-Decanoylglycerol (C10) presents as a fatty solid with a melting point of approximately 51.4 °C. This positions it optimally between monocaprylin (C8), which melts at 40–42 °C and can be too soft or unstable for solid lipid matrices, and monolaurin (C12), which melts at 63 °C. The intermediate melting point of monocaprin allows for melt-emulsification and incorporation into lipid nanoparticles at moderate temperatures, protecting heat-sensitive active pharmaceutical ingredients (APIs) from thermal degradation while still providing a stable solid matrix at room temperature .
| Evidence Dimension | Melting Point |
| Target Compound Data | ~51.4 °C |
| Comparator Or Baseline | Monocaprylin (40–42 °C) and Monolaurin (~63 °C) |
| Quantified Difference | An ~11 °C reduction in processing temperature compared to monolaurin, and a ~10 °C increase in thermal stability over monocaprylin |
| Conditions | Standard atmospheric pressure, pure compound physical characterization |
Enables the manufacturing of solid lipid nanoparticles and semi-solid formulations at lower temperatures, preserving the integrity of thermolabile APIs.
Utilizing monocaprin's unique ability to inhibit both Gram-positive (0.32 mg/mL MIC) and Gram-negative bacteria (2.5 mg/mL MIC), it is ideal for formulating preservative systems where longer-chain monoglycerides fail to provide adequate Gram-negative coverage [1].
As a potent permeation enhancer with a 5- to 10-fold lower CMC than capric acid, monocaprin is perfectly suited for sublingual tablets or intranasal sprays, maximizing API bioavailability while minimizing the required excipient volume and mucosal irritation[2].
By co-formulating monocaprin with capric acid at a specific 75/25 molar ratio, developers can create highly synergistic, membrane-disruptive LNPs for topical or wound-care applications, achieving maximum efficacy at lower total lipid concentrations [2].
The specific melting point of monocaprin (~51.4 °C) makes it the monoglyceride of choice for manufacturing solid lipid matrices or suppositories containing thermolabile compounds, avoiding the higher heat (63 °C) required to melt monolaurin .